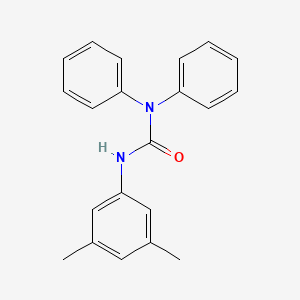

3-(3,5-Dimethylphenyl)-1,1-diphenylurea

Description

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)-1,1-diphenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c1-16-13-17(2)15-18(14-16)22-21(24)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-15H,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFDMTNLZRIOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylphenyl)-N,N-diphenylurea typically involves the reaction of 3,5-dimethylaniline with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the urea linkage. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of N’-(3,5-dimethylphenyl)-N,N-diphenylurea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dimethylphenyl)-N,N-diphenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Nitration using a mixture of nitric acid and sulfuric acid

Major Products

Oxidation: Formation of corresponding urea derivatives with oxidized substituents

Reduction: Formation of amine derivatives

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N’-(3,5-dimethylphenyl)-N,N-diphenylurea has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3,5-dimethylphenyl)-N,N-diphenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physical, and functional differences between 3-(3,5-Dimethylphenyl)-1,1-diphenylurea and related urea derivatives:

Structural and Electronic Differences

- Substituent Effects: The 3,5-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, which may enhance ligand stability in metal complexes compared to electron-withdrawing groups (e.g., Cl in ) . Diphenyl vs.

Physicochemical Properties

- Lipophilicity : The dimethylphenyl group likely increases lipophilicity (logP ~3.5 estimated), favoring solubility in organic solvents over polar media. This contrasts with 1-(2,5-dimethoxyphenyl)-3-phenylurea (), where methoxy groups improve aqueous solubility .

- Thermal Stability : While direct data are unavailable, urea derivatives with aryl substituents (e.g., ’s Rh complex) decompose at ~227–229°C, suggesting comparable thermal resilience for the target compound .

Q & A

Q. What are the recommended safety protocols for handling 3-(3,5-Dimethylphenyl)-1,1-diphenylurea in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear NIOSH/MSHA-approved respirators for dust control, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles. Use lab coats or chemical-resistant clothing to prevent skin contact .

- Exposure Control : Implement mechanical ventilation (e.g., fume hoods) and ensure access to emergency eyewash stations and safety showers. Avoid inhalation of dust or vapors by maintaining closed systems during synthesis .

- Handling Precautions : Store away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions. No toxicological data is available, so treat the compound as potentially harmful and adhere to ALARA principles (As Low As Reasonably Achievable) .

Q. How can researchers characterize the physical and chemical properties of this compound?

Methodological Answer:

- Basic Characterization : Use differential scanning calorimetry (DSC) to determine melting points (e.g., phase transitions at ~321.5°C) and thermogravimetric analysis (TGA) for thermal stability .

- Spectroscopic Analysis : Employ NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., urea linkages, aromatic protons). Mass spectrometry (HRMS) can validate molecular weight (e.g., theoretical 221.3 g/mol) .

- Purity Assessment : Utilize HPLC with UV detection or GC-MS to quantify impurities, especially if the compound is synthesized via condensation reactions prone byproducts .

Q. What synthetic routes are available for producing this compound?

Methodological Answer:

- Core Synthesis : React 3,5-dimethylphenyl isocyanate with diphenylamine in anhydrous toluene under nitrogen. Monitor progress via TLC (silica gel, hexane/ethyl acetate eluent) .

- Optimization : Adjust stoichiometry (1:1.1 molar ratio of isocyanate to amine) and temperature (60–80°C) to maximize yield. Reflux for 6–8 hours, followed by purification via column chromatography .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or optimize reaction conditions for this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with Gaussian software) to model transition states and identify low-energy pathways. Compare activation energies for competing mechanisms .

- Condition Optimization : Apply machine learning (e.g., Bayesian optimization) to screen solvent systems, catalysts, or temperatures. Train models on existing datasets of urea derivatives to predict optimal yields .

- Validation : Cross-reference computational predictions with experimental results (e.g., reaction kinetics via in-situ IR spectroscopy) to refine accuracy .

Q. How should researchers address contradictions in stability or reactivity data for this compound?

Methodological Answer:

- Controlled Stability Studies : Conduct accelerated degradation tests under varied conditions (pH, humidity, light) using ICH guidelines. Monitor decomposition products (e.g., CO, NOx) via GC-MS or LC-QTOF .

- Reactivity Profiling : Screen for incompatibilities using differential scanning calorimetry (DSC) paired with Raman spectroscopy to detect exothermic events or intermediate species .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies. Validate hypotheses through replicate experiments .

Q. What methodological frameworks are suitable for assessing the environmental impact or biodegradability of this compound?

Methodological Answer:

- Ecotoxicology Assays : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201) to estimate LC50/EC50 values. Prioritize endpoints given the lack of ecological data .

- Biodegradation Studies : Employ OECD 301B (CO2 evolution test) to measure mineralization rates. Supplement with microbial consortia from soil samples to simulate natural degradation .

- Modeling Tools : Apply EPI Suite or QSAR models to predict bioaccumulation (log Kow) and persistence (half-life) based on structural fragments .

Q. How can factorial design be applied to study the effects of multiple variables on the compound’s synthesis or performance?

Methodological Answer:

- Design Setup : Use a 2^k factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For 3 variables, 8 experiments are required, with center points for curvature assessment .

- Response Surface Methodology (RSM) : Optimize yield or purity by fitting polynomial models to experimental data. Validate via ANOVA to identify significant interactions (e.g., temperature × solvent) .

- Case Study : In urea synthesis, factors like amine basicity and electrophilicity of isocyanate can be co-optimized to minimize side reactions (e.g., allophanate formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.